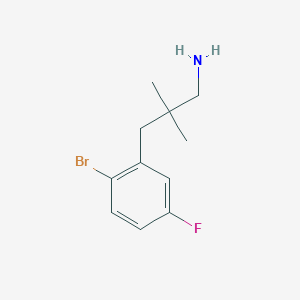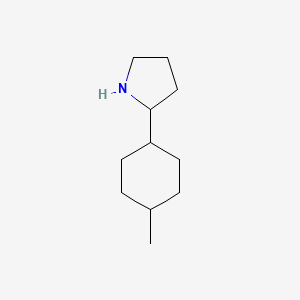![molecular formula C15H21NO6 B13598242 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Boc deprotection is typically carried out using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Removal of the Boc group to yield the free amine.
Wissenschaftliche Forschungsanwendungen
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid primarily involves the protection of amine groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily masking the reactivity of the amine. The Boc group can be selectively removed under acidic conditions, allowing the amine to participate in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used for similar purposes.
N-(tert-Butoxycarbonyl)ethanolamine: Used in organic synthesis and peptide chemistry.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis and other organic reactions.
Uniqueness
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid is unique due to its specific structure, which includes both a Boc-protected amine and a methoxybenzoic acid moiety. This combination allows for versatile applications in organic synthesis and peptide chemistry, making it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C15H21NO6 |
|---|---|
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
4-methoxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-7-8-21-12-9-10(13(17)18)5-6-11(12)20-4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
PUZJMHGASUBUJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


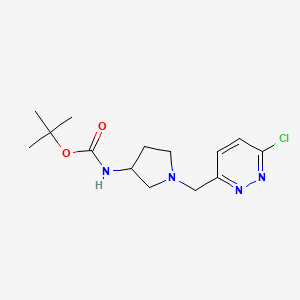
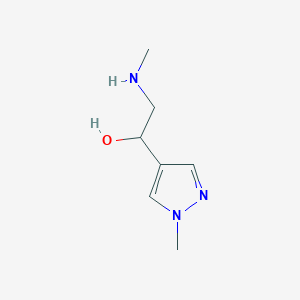
![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)

![2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)
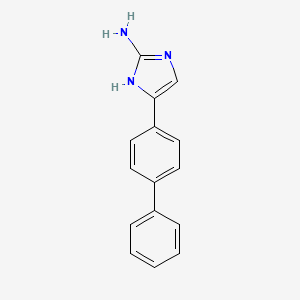

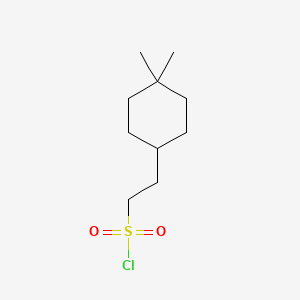
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)



